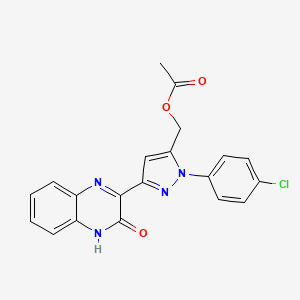
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a hydroxyquinoxalinyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and hydroxyquinoxalinyl groups. The final step involves esterification to form the acetate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.
化学反应分析
Types of Reactions
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinoxalinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinoxalinone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique combination of functional groups can be leveraged to create materials with desirable mechanical, thermal, or electronic characteristics.
作用机制
The mechanism of action of (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- (1-(4-Chlorophenyl)-3-(2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate
- (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-4-yl)methyl acetate
- (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl benzoate
Uniqueness
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is unique due to its specific combination of functional groups. The presence of both a hydroxyquinoxalinyl group and a chlorophenyl group on the pyrazole ring provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
66940-28-1 |
|---|---|
分子式 |
C20H15ClN4O3 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-5-(3-oxo-4H-quinoxalin-2-yl)pyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)28-11-15-10-18(24-25(15)14-8-6-13(21)7-9-14)19-20(27)23-17-5-3-2-4-16(17)22-19/h2-10H,11H2,1H3,(H,23,27) |
InChI 键 |
RITSXOYLEZQQKE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC(=NN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


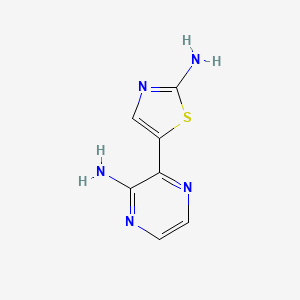
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
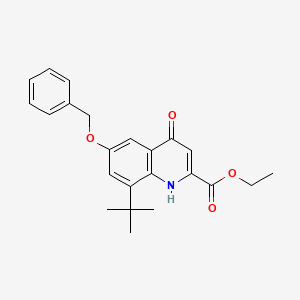
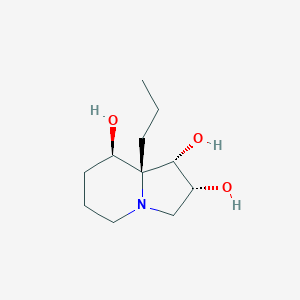
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)
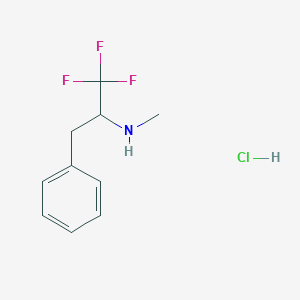
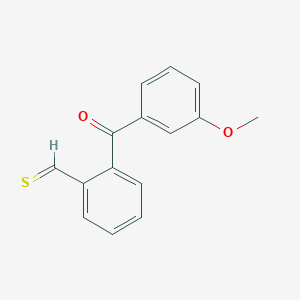

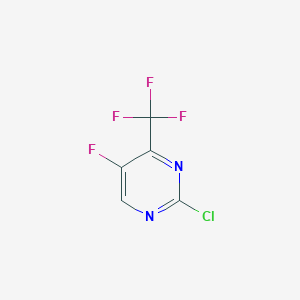
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
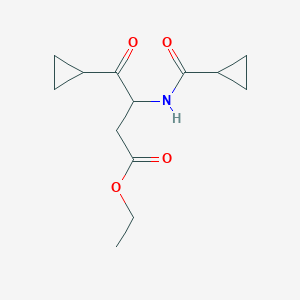
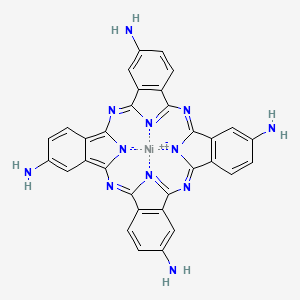

![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
